2-(Methylthio)indolizine
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Overview
Description
2-(Methylthio)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles that exhibit a wide range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. This method provides a straightforward access to structurally diverse methylthio-substituted indolizines . Another method involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indolizines .
Scientific Research Applications
2-(Methylthio)indolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)indolizine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, it has been shown to inhibit DNA topoisomerase I, leading to the disruption of DNA replication and cell division . Additionally, the presence of the methylthio group enhances its ability to interact with biological targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Indole: A structurally similar compound with a wide range of biological activities.
Indolizine: The parent compound of 2-(Methylthio)indolizine, known for its diverse chemical properties.
Thioindole: Another sulfur-containing indole derivative with similar reactivity.
Uniqueness: this compound is unique due to the presence of the methylthio group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methylsulfanylindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-8-4-2-3-5-10(8)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMJJRGMGHDVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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